Selectivity Index Comparison: BIT-225 vs. Natural Product Vpu Inhibitors in HIV-1 Replication Assays
In comparative HIV-1 replication assays, BIT-225 demonstrates a superior therapeutic window compared to natural product Vpu inhibitors. BIT-225 exhibited antiviral activity with an EC50 of 2.25 μM in MDM and a TC50 of 284 μM, yielding a selectivity index (SI) of 126 [1]. In contrast, the natural product Vpu inhibitors ixoratannin A-2 and boldine were identified as active in the same screening study but were noted to exhibit cytotoxicity in HIV-1 replication assays [2].
| Evidence Dimension | Selectivity Index (SI = TC50 / EC50) |
|---|---|
| Target Compound Data | SI = 126 (TC50 284 μM, EC50 2.25 μM) |
| Comparator Or Baseline | Ixoratannin A-2 and boldine: antiviral activity demonstrated but cytotoxicity noted in HIV-1 replication assays; quantitative SI not reported but flagged as cytotoxic |
| Quantified Difference | BIT-225 exhibits a defined SI of 126 with minimal cytotoxicity; comparator natural products exhibit cytotoxicity in HIV-1 replication assays |
| Conditions | HIV-1 replication assays in monocyte-derived macrophages (MDM) for BIT-225; CD4+ T cell line and PBMC assays for natural products |
Why This Matters
A selectivity index of 126 establishes BIT-225 as a research tool with a wide concentration window for probing Vpu biology without confounding cytotoxicity, whereas natural product alternatives introduce cytotoxic artifacts that limit experimental interpretation.
- [1] Khoury G, Ewart G, Luscombe C, Miller M, Wilkinson J. Antiviral efficacy of the novel compound BIT225 against HIV-1 release from human macrophages. Antimicrob Agents Chemother. 2010;54(2):835-845. PMID: 19995924. View Source
- [2] Tietjen I, et al. Screening of the Pan-African Natural Product Library Identifies Ixoratannin A-2 and Boldine as Novel HIV-1 Inhibitors. PLoS One. 2015;10(4):e0121099. PMID: 25848798. View Source
